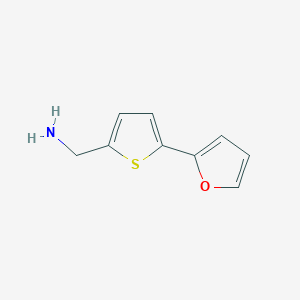

(1R,2R)-2-fluoro-N-octylcyclohexan-1-amine

Descripción general

Descripción

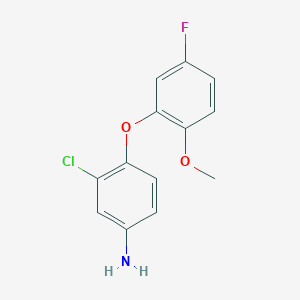

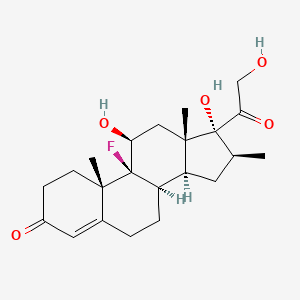

The compound “(1R,2R)-2-fluoro-N-octylcyclohexan-1-amine” is a chiral molecule. Chiral molecules are non-superimposable on their mirror images, much like left and right hands . They often contain a carbon atom with four different groups attached to it .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 1R,2R-diaminocyclohexane have been used in the synthesis of various complex molecules .Molecular Structure Analysis

The structure of this compound likely involves a cyclohexane ring, given the “cyclohexan” in its name. The “1R,2R” notation indicates the configuration of the chiral centers in the molecule .Physical And Chemical Properties Analysis

As a chiral molecule, this compound likely exhibits unique physical and chemical properties. For example, diastereomers, which are a type of stereoisomer, have different physical properties such as melting points, boiling points, densities, solubilities, refractive indices, dielectric constants, and specific rotations .Aplicaciones Científicas De Investigación

Luminescent Properties in Gold(I) Complexes

- Context: Gold(I) complexes synthesized with isocyanide and carbene display luminescent properties, influenced by hydrogen bonding interactions. (Bartolomé et al., 2008).

Photochemical Properties in Bichromophoric Anthracenes

- Context: The study of bichromophoric anthracenes with amino linkages, like the one in (1R,2R)-2-fluoro-N-octylcyclohexan-1-amine, reveals insights into efficient cyclomerization and cycloreversion processes. (Mori & Maeda, 1997).

Partition Coefficients in Fluorinated Rhodamines

- Context: The partition coefficients in fluorinated rhodamine-based dyes, which include functionalities similar to (1R,2R)-2-fluoro-N-octylcyclohexan-1-amine, are essential for understanding fluorophilic and lipophilic properties in biological media. (Jbeily & Kressler, 2017).

Antiviral Activity in Bicyclic Amines

- Context: Bicyclic amines, structurally similar to (1R,2R)-2-fluoro-N-octylcyclohexan-1-amine, have shown potential in vitro activity against influenza viruses. (Miller et al., 2001).

Near-Infrared Fluorophoric Labels in Fatty Acid Determination

- Context: The use of aromatic amine functionalities in polymethine cyanine near-infrared fluorophoric labels, similar to the structure of (1R,2R)-2-fluoro-N-octylcyclohexan-1-amine, assists in the determination of fatty acids. (Gallaher & Johnson, 1999).

Catalytic Applications in Asymmetric Epoxidation

- Context: Chiral cyclic secondary amines, like (1R,2R)-2-fluoro-N-octylcyclohexan-1-amine, demonstrate utility as catalysts in the asymmetric epoxidation of olefins. (Ho et al., 2005).

Palladium-Catalyzed Amination Reactions

- Context: Nucleophilic N-heterocyclic carbenes, related to (1R,2R)-2-fluoro-N-octylcyclohexan-1-amine, are effective catalyst modifiers in amination reactions involving aryl chlorides and bromides. (Grasa et al., 2001).

Safety And Hazards

Propiedades

IUPAC Name |

(1R,2R)-2-fluoro-N-octylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28FN/c1-2-3-4-5-6-9-12-16-14-11-8-7-10-13(14)15/h13-14,16H,2-12H2,1H3/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMOUGYBKFAONX-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC1CCCCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCN[C@@H]1CCCC[C@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-fluoro-N-octylcyclohexan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Pyridin-3-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1531456.png)

![Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate](/img/structure/B1531458.png)

![5-Ethyl-3-(4-fluorophenyl)[1,2,4]triazolo[4,3-d][1,2,4]triazin-8(7H)-one](/img/structure/B1531467.png)

![Ethyl 3-[4-(methylsulfonyl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1531468.png)

![1-[(3,4-Dichlorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531477.png)